(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)pyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-9-15-13(10(8-22)7-19-9)6-14(17(21-24)27-15)16(23)20-11-2-4-12(5-3-11)28(18,25)26/h2-7,22,24H,8H2,1H3,(H,20,23)(H2,18,25,26)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWGWEPBMHLOQT-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NO)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C2=C1O/C(=N\O)/C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a pyrano-pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and possible mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.43 g/mol
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The hydroxyimino and sulfamoyl groups are introduced through nucleophilic substitution reactions.
- Step 1 : Formation of the pyrano-pyridine backbone.
- Step 2 : Introduction of the hydroxyimino group via condensation reactions.
- Step 3 : Sulfonamide formation through reaction with sulfanilamide derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a recent study, it was tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer properties.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II activity. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to increased DNA damage in rapidly dividing cancer cells.
Case Studies
-
Case Study on Breast Cancer
- In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells. The study also observed morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing.
-
Case Study on Lung Cancer
- A549 cells treated with the compound showed significant G0/G1 phase arrest, suggesting that the compound may interfere with the cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Pyrano[2,3-c]pyridine Derivatives
Structural Modifications and Bioactivity
Pyrano[2,3-c]pyridine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:
Antimicrobial Activity
- Target Compound : The 4-sulfamoylphenyl group may enhance binding to bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics. However, direct MIC/MBC data are unavailable.
- Compound 2{3}: Exhibits potent anti-Yersinia activity (MIC = 25.0 µg/ml), attributed to the arylimino and hydroxymethyl groups enhancing membrane penetration .
- Compounds: Pyrano[2,3-c]pyridine-8-carboxylic acid derivatives (e.g., 4p) show moderate activity against S. pneumoniae and E. coli due to hydrophobic interactions with bacterial cell walls .
Antioxidant Activity
- Target Compound: The hydroxyimino and hydroxymethyl groups likely contribute to radical scavenging, though predicted IC50 values may exceed 200 µM based on analog 4p (IC50 = 223.2 µM) .
- Electron-Withdrawing vs. Donating Groups: Derivatives with Cl or NO2 substituents (e.g., 4e, 4f) show enhanced antioxidant activity (IC50 < 200 µM), while methyl/methoxy groups reduce efficacy .
Key Research Findings and Limitations
Antioxidant vs. Antimicrobial Trade-off: Electron-withdrawing groups (e.g., Cl, NO2) enhance antioxidant activity but may reduce antimicrobial specificity due to increased cytotoxicity .
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Antioxidant Activity of Pyrano[2,3-c]pyridine Derivatives ()
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| 4o | Pyrano[2,3-c]pyridine | 252.52 |
| 4p | Pyrano[2,3-c]pyridine | 223.20 |
| Ascorbic Acid | Reference | 50.10 |
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Aryl coupling | Pd(PPh₃)₄ | DMF | 90 | 68 | 92 | |
| Cyclization | NaOH | EtOH | 70 | 75 | 88 | |
| Final purification | – | MeOH/H₂O | – | – | 99 |
Basic: Which spectroscopic techniques are critical for confirming the Z-configuration of the hydroxyimino group?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of stereochemistry via crystal structure resolution .
- NMR Analysis : Key signals include:
- ¹H NMR : Downfield shift of the imine proton (δ 8.5–9.5 ppm) due to conjugation .
- NOESY : Correlations between the hydroxyimino proton and adjacent methyl/hydroxymethyl groups confirm spatial proximity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict geometric parameters and compare with experimental data .
Advanced: How can researchers resolve contradictions between computational bioactivity predictions and experimental assay results?
Methodological Answer:
Discrepancies often arise from model limitations or experimental variability. Mitigation strategies include:
- Validation of Computational Models : Use multiple docking software (AutoDock, Glide) and cross-validate with MD simulations .
- Experimental Replicates : Perform dose-response assays (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HEK293 or HeLa) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., chromene-carboxamide derivatives) to identify trends .
Example Case :
A predicted kinase inhibition (via AutoDock) may not align with cell-based assays due to off-target effects. Use siRNA knockdown of the target kinase to validate specificity .
Advanced: What orthogonal protection strategies are suitable for multi-step synthesis involving reactive hydroxymethyl and sulfamoyl groups?
Methodological Answer:
- Hydroxymethyl Protection : Use tert-butyldimethylsilyl (TBDMS) ethers, stable under acidic conditions but cleaved by TBAF .
- Sulfamoyl Protection : Employ trityl groups, removable under mild acidic conditions (e.g., 1% TFA in DCM) .
- Sequential Deprotection :
- Remove trityl with TFA.
- Cleave TBDMS with TBAF.
Monitor via TLC (Rf shift) or LC-MS for intermediate verification .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours .
- Analytical Methods : Use HPLC-UV (λ = 254 nm) to quantify degradation products. Identify metabolites via HRMS .
- Light Sensitivity : Conduct parallel studies in amber vials to assess photodegradation .
Q. Table 2: Stability Profile
| Condition | Time (h) | % Remaining | Major Degradant |
|---|---|---|---|
| PBS, pH 7.4 | 24 | 95 | None detected |
| SGF, pH 1.2 | 24 | 82 | Hydrolyzed imine |
| Light (300 lux) | 48 | 70 | Oxidized chromene |
Advanced: What mechanistic insights are required to explain unexpected regioselectivity in its bioactivation?
Methodological Answer:
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in liver microsomes .
- Enzyme Profiling : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and measure inhibition/activation via fluorometric assays .
- Computational Docking : Map binding poses in cytochrome P450 active sites to predict oxidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
